molecular formula C10H14O4 B13937641 Diethyl 3-methylidenecyclopropane-1,2-dicarboxylate CAS No. 7417-57-4

Diethyl 3-methylidenecyclopropane-1,2-dicarboxylate

Cat. No.: B13937641
CAS No.: 7417-57-4
M. Wt: 198.22 g/mol
InChI Key: VOHSAQPFAZSIES-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester typically involves the reaction of diethyl malonate with methylene iodide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a cyclopropane ring via intramolecular cyclization . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.

Chemical Reactions Analysis

3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Scientific Research Applications

3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a reactive intermediate in biochemical pathways, leading to the formation of various products. The ester groups can also participate in hydrolysis reactions, releasing diethyl alcohol and the corresponding carboxylic acids .

Comparison with Similar Compounds

3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester can be compared with other cyclopropane derivatives such as:

    Cyclopropane-1,1-dicarboxylic acid diethyl ester: Lacks the methylene group, leading to different reactivity.

    Cyclopropane-1,2-dicarboxylic acid diethyl ester: Similar structure but without the methylene substitution.

    Methylene cyclopropane: Contains only the methylene and cyclopropane groups without ester functionalities. The uniqueness of 3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester lies in its combination of a cyclopropane ring with both methylene and ester groups, providing a versatile platform for various chemical transformations.

Properties

CAS No.

7417-57-4

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

diethyl 3-methylidenecyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C10H14O4/c1-4-13-9(11)7-6(3)8(7)10(12)14-5-2/h7-8H,3-5H2,1-2H3

InChI Key

VOHSAQPFAZSIES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C1=C)C(=O)OCC

Origin of Product

United States

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